molecular formula C15H13NO B12476836 C-Benzofuran-2-yl-C-phenyl-methylamine

C-Benzofuran-2-yl-C-phenyl-methylamine

Cat. No.: B12476836
M. Wt: 223.27 g/mol
InChI Key: HJJRPYFDKVKGRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-Benzofuran-2-yl-C-phenyl-methylamine typically involves the reaction of benzofuran derivatives with phenylmethylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where benzofuran is reacted with phenylmethylamine in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

C-Benzofuran-2-yl-C-phenyl-methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

C-Benzofuran-2-yl-C-phenyl-methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of C-Benzofuran-2-yl-C-phenyl-methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of cell growth in cancer cells or disruption of bacterial cell walls in antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C-Benzofuran-2-yl-C-phenyl-methylamine is unique due to its combined benzofuran and phenylmethylamine structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in research and potential therapeutic uses .

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-benzofuran-2-yl(phenyl)methanamine

InChI

InChI=1S/C15H13NO/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-10,15H,16H2

InChI Key

HJJRPYFDKVKGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)N

Origin of Product

United States

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